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molecular formula C14H21BrO B1291472 1-Bromo-4-[(2-ethylhexyl)oxy]benzene CAS No. 164352-24-3

1-Bromo-4-[(2-ethylhexyl)oxy]benzene

Cat. No. B1291472
M. Wt: 285.22 g/mol
InChI Key: PLKHKVHXKXGJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591850

Procedure details

A 1 l sulfonating flask equipped with stirrer, condenser, dropping funnel and internal thermometer is charged with 86.5 g (0.5 mol) of 4-bromophenol in 500 ml of methylcellosolve. After the mixture is heated to 60° C., 70.0 g of 30% NaOH (0.53 mol) are slowly run in. Stirring is continued for 15 minutes before 116.8 g (0.575 mol) of 3-bromomethylheptane are added dropwise over a period of 45 minutes. The reaction is continued overnight at 100° C. The thin-layer chromatogram shows almost quantitative conversion. Solvent and excess bromide are removed in vacuo, and the residue (oil) is taken up in 600 ml of toluene. The resulting solution is extracted three times with water. The organic phase is dried over sodium sulfate and evaporated to dryness to give 119.3 g (84% of theory) of 4-(2-ethylhexyloxy)bromobenzene as a light yellow oil.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
116.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH2:12][CH:13]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14][CH3:15]>COCCO>[CH2:14]([CH:13]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
86.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
116.8 g
Type
reactant
Smiles
BrCC(CC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer, condenser
ADDITION
Type
ADDITION
Details
are added dropwise over a period of 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Solvent and excess bromide are removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C(COC1=CC=C(C=C1)Br)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 119.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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